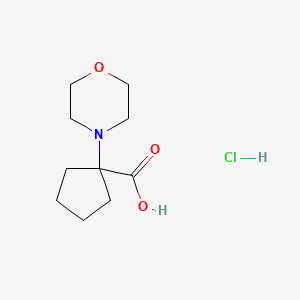

1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride

Descripción

1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride is a cyclopentane-based carboxylic acid derivative functionalized with a morpholine ring and a hydrochloride salt. The morpholine group (a six-membered ring containing four carbons, one oxygen, and one nitrogen atom) enhances the compound’s solubility and bioavailability, making it a valuable intermediate in medicinal chemistry and drug development .

Propiedades

IUPAC Name |

1-morpholin-4-ylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c12-9(13)10(3-1-2-4-10)11-5-7-14-8-6-11;/h1-8H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXUPXSEWBXWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311314-94-9 | |

| Record name | 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug development.

Key Areas of Research :

- Cancer Therapy : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. Its ability to modulate cellular signaling pathways positions it as a potential agent against various cancer types.

- Neurological Disorders : The compound's interaction with receptors associated with neurodegenerative diseases suggests it could have neuroprotective effects, particularly in conditions like Parkinson's disease.

Biological Research

In biological studies, this compound is being explored for its role as a ligand in enzyme-substrate interactions. Its morpholine structure enhances its binding affinity to various enzymes, making it valuable in biochemical assays.

Applications in Biology :

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can provide insights into its mechanism of action and potential therapeutic uses.

- Cellular Signaling Modulation : Research indicates that it may influence key signaling pathways, impacting cell proliferation and apoptosis.

Industrial Applications

Due to its unique chemical properties, 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride is also utilized in the development of specialty chemicals and materials.

Industrial Uses :

- Coatings and Adhesives : Its chemical structure allows for specific interactions that enhance the performance of coatings and adhesives.

- Polymer Science : The compound can serve as a building block for synthesizing more complex polymeric materials.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | CHClNO |

| Key Interaction | Potential kinase inhibitor |

| Cellular Impact | Modulates signaling pathways; induces apoptosis |

| Dosage Effects | Therapeutic at low doses; toxic at high doses |

| Applications | Medicinal chemistry; enzyme-substrate interaction studies; industrial uses |

Case Study 1: Cancer Cell Line Studies

A recent study demonstrated that 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride effectively inhibited the activity of LRRK2 kinase in ovarian cancer cell lines. This inhibition led to reduced cell viability and induced apoptosis through the modulation of retinoblastoma phosphorylation pathways.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of this compound indicated that it could potentially mitigate the effects of neurodegenerative diseases by interacting with pathways linked to LRRK2. In vitro studies showed promising results in reducing neuronal cell death under stress conditions.

Mecanismo De Acción

The mechanism by which 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table compares key features of 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride with related cyclopentane and heterocyclic derivatives:

Actividad Biológica

1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its applications in scientific research.

This compound exhibits a unique structure that allows it to interact with various biological targets. Its key biochemical properties include:

- Chemical Structure : The compound features a morpholine ring attached to a cyclopentane carboxylic acid, which is crucial for its biological activity.

- Key Interaction : It has been identified as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in neurodegenerative diseases such as Parkinson’s disease.

Cellular Effects

The biological activity of 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride manifests in several cellular effects:

- Modulation of Cell Signaling : The compound alters key signaling pathways, influencing cellular metabolism and gene expression.

- Impact on Cell Viability : Studies have shown that it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanisms

At the molecular level, the compound exerts its effects through specific interactions with biomolecules:

- Enzyme Interaction : It can inhibit or activate enzymes depending on the context. For instance, its binding to LRRK2 inhibits kinase activity, which is vital for cell survival.

- Stability and Degradation : The compound remains stable under standard laboratory conditions but may degrade under extreme conditions, affecting its long-term efficacy.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Therapeutic vs. Toxic Effects : Lower doses may yield therapeutic benefits without significant toxicity, while higher doses could lead to adverse effects, including organ damage.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | Morpholine ring attached to cyclopentane carboxylic acid |

| Key Interaction | Inhibitor of LRRK2 (associated with Parkinson's disease) |

| Cellular Impact | Modulates signaling pathways; induces apoptosis in cancer cells |

| Dosage Effects | Therapeutic at low doses; toxic at high doses |

| Applications | Medicinal chemistry; enzyme-substrate interaction studies |

Case Studies

Several studies have highlighted the potential of this compound in cancer treatment and neuroprotection:

- Inhibition of Kinase Activity : In vitro studies demonstrated that 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride effectively inhibited LRRK2 kinase activity, leading to reduced cell viability in specific cancer cell lines.

- Apoptosis Induction : Mechanistic investigations revealed that treatment with this compound resulted in significant apoptosis in ovarian cancer cells through the modulation of retinoblastoma phosphorylation.

- Neuroprotective Effects : Research has indicated that by inhibiting LRRK2, the compound may provide neuroprotective effects, potentially slowing the progression of Parkinson's disease.

Métodos De Preparación

Cyclopentane-1-carboxylic Acid Core Synthesis

Cyclopentane-1-carboxylic acid derivatives are commonly synthesized by:

- Cyclopentane ring functionalization starting from cyclopentanone or cyclopentene derivatives.

- Carboxylation reactions using organometallic intermediates or via oxidation of suitable precursors.

Introduction of Morpholine Group

The morpholine moiety can be introduced through:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) at the 1-position of cyclopentane-1-carboxylic acid or its derivatives by morpholine.

- Reductive amination of cyclopentanone-1-carboxylic acid with morpholine under reductive conditions.

Formation of Hydrochloride Salt

The free base form of 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid is converted into its hydrochloride salt by:

- Treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- Isolation of the salt by precipitation or crystallization.

Data Table: Summary of Key Synthetic Parameters (Inferred)

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclopentane-1-carboxylic acid synthesis | Ring functionalization/carboxylation | Cyclopentanone derivatives, oxidants, CO2 or organometallics | Established synthetic methods for cyclopentane acids |

| Morpholine substitution | Nucleophilic substitution or reductive amination | Morpholine, base or reductant, solvent (e.g., ethanol) | Requires controlled temperature and stoichiometry |

| Hydrochloride salt formation | Acid-base reaction | HCl gas or HCl solution, solvent (ethanol, ether) | Yields stable crystalline salt form |

Research Findings and Considerations

- Commercial suppliers such as American Elements and Vulcan Chemicals provide the compound in various purity grades and quantities, indicating established synthetic scalability.

- Safety data and detailed synthetic protocols are typically proprietary or require direct inquiry with manufacturers.

- Analogous morpholine-containing carboxylic acids are often synthesized via similar nucleophilic substitution or reductive amination routes, suggesting these are viable methods for this compound.

- No direct patent or peer-reviewed publication describing the exact preparation method was found, but related synthetic strategies for morpholine derivatives and cyclopentane carboxylic acids are well documented in organic synthesis literature.

- The compound’s hydrochloride salt form improves its stability and handling properties, which is standard practice for amine-containing carboxylic acids.

Q & A

Q. What are the established synthetic routes for 1-(Morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride, and how are intermediates purified?

Answer: A common approach involves cyclopentane ring functionalization followed by morpholine incorporation. For example, a cyclopentane ester intermediate (e.g., ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride) can be synthesized via stereoselective reactions, dissolved in a water-dichloromethane biphasic system, and purified via controlled cooling (<10°C) to isolate crystalline intermediates . Critical purification steps include solvent selection (e.g., dichloromethane for phase separation) and recrystallization to ensure enantiomeric purity, particularly for stereochemically sensitive derivatives .

Q. How is the structural conformation of morpholine-substituted cyclopentane derivatives confirmed experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related morpholine-urea derivatives exhibit chair conformations in the morpholine ring, with hydrogen-bonded dimerization observed in crystal lattices. SC-XRD parameters (e.g., R factor <0.05, data-to-parameter ratio >18) validate molecular geometry and intermolecular interactions .

Q. What analytical methods are recommended for assessing the stability of hydrochloride salts in aqueous solutions?

Answer: High-performance liquid chromatography (HPLC) with ion-pairing agents (e.g., trifluoroacetic acid) monitors degradation products. Stability studies should include pH titration (3.0–7.4) and thermal stress testing (25–40°C) to identify hydrolysis or oxidation byproducts. Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) ensure method validation .

Advanced Research Questions

Q. How do stereochemical variations in cyclopentane derivatives influence pharmacological activity?

Answer: Stereochemistry directly impacts receptor binding. For instance, (1S,4R)-configured aminocyclopentane carboxylates exhibit higher affinity for neurological targets compared to (1R,4S) enantiomers. Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis resolves enantiomers, while molecular docking simulations predict binding modes to receptors like σ-1 or NMDA .

Q. What strategies mitigate synthetic challenges in morpholine-cyclopentane conjugate synthesis?

Answer: Key issues include ring strain and morpholine N-alkylation. Strategies:

- Ring-opening/ring-closing metathesis : Reduces steric hindrance during cyclopentane formation.

- Protecting groups : Boc or Fmoc groups prevent undesired side reactions during morpholine coupling.

- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 30 minutes vs. 24 hours for conventional heating) .

Q. How can computational methods predict the toxicity of hydrochloride salts of cyclopentanecarboxylic acid derivatives?

Answer: QSAR models trained on cyclopentane derivatives (e.g., LD50 data from analogs like 1-amino-cyclopentanecarboxylic acid hydrochloride) predict acute toxicity. In vitro assays (e.g., mitochondrial membrane potential disruption in HepG2 cells) validate predictions. Toxicity databases (e.g., Chemical Toxicity Database) provide structural alerts for hepatotoxicity or nephrotoxicity .

Q. What advanced techniques resolve contradictions in solubility data for hydrochloride salts?

Answer: Contradictions arise from polymorphic forms or counterion effects. Use:

- Dynamic vapor sorption (DVS) : Measures hygroscopicity under variable humidity.

- Solid-state NMR : Differentiates crystalline vs. amorphous phases affecting solubility.

- Co-solvency studies : Ethanol/water mixtures (10–50% v/v) optimize solubility profiles for in vivo formulations .

Methodological Considerations

Q. How are impurities profiled in morpholine-cyclopentane API intermediates?

Answer: Impurity identification requires LC-MS/MS and NMR (1H/13C). For example, residual morpholine or cyclopentane lactams are common process-related impurities. EP/ICH guidelines mandate limits (<0.15% for genotoxic impurities). Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethane-1,1-diyl]bis(phosphonic acid)) ensure accurate quantification .

Q. What experimental designs optimize yield in multi-step syntheses of hydrochloride salts?

Answer: Design of Experiments (DoE) with factors like temperature (20–80°C), solvent polarity (logP 1.5–4.0), and stoichiometry (1:1–1:2 amine:cyclopentane) identifies optimal conditions. Response surface modeling (e.g., central composite design) maximizes yield (>85%) while minimizing byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for morpholine-cyclopentane derivatives?

Answer: Variations arise from polymorphism or hydration states. Solutions:

- Differential scanning calorimetry (DSC) : Confirms endothermic peaks (e.g., mp 160–164°C for 1-(4-chlorophenyl)-cyclopentanecarboxylic acid).

- Karl Fischer titration : Quantifies residual water affecting thermal properties.

- Cross-validate literature : Prioritize data from peer-reviewed crystallography studies over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.